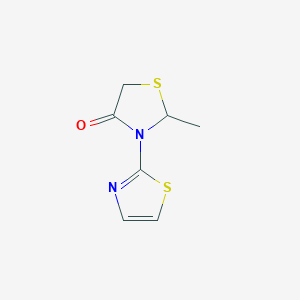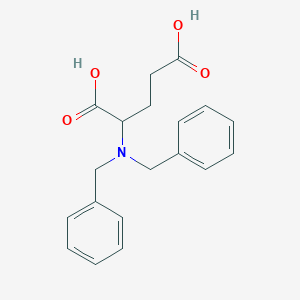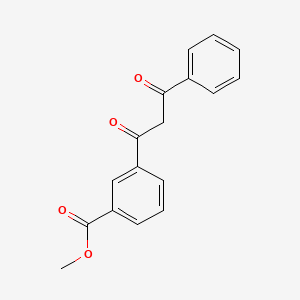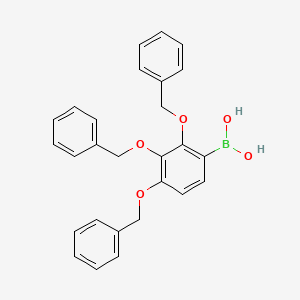
2,3,4-Tris(benzyloxy)phenylboronicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD18072613 is a chemical compound with the molecular formula C27H25BO5. It contains a total of 61 bonds, including 36 non-hydrogen bonds, 24 multiple bonds, 10 rotatable bonds, 24 aromatic bonds, 4 six-membered rings, 2 hydroxyl groups, and 3 aromatic ethers
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD18072613 involves multiple steps, typically starting with the preparation of the core structure followed by functionalization to introduce specific groups. The exact synthetic routes and reaction conditions can vary depending on the desired purity and yield. Common reagents used in the synthesis include boronic acids, phenols, and various catalysts to facilitate the formation of the boronate ester linkage.
Industrial Production Methods
Industrial production of MFCD18072613 would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
MFCD18072613 can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The aromatic rings can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The aromatic ethers can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the aromatic rings would produce cyclohexane derivatives.
Applications De Recherche Scientifique
MFCD18072613 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of MFCD18072613 involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
MFCD18072613 can be compared with other similar compounds based on its structure and properties. Some similar compounds include:
C27H25BO4: Similar structure but with one less oxygen atom.
C27H25BO6: Similar structure but with one additional oxygen atom.
C26H24BO5: Similar structure but with one less carbon atom.
The uniqueness of MFCD18072613 lies in its specific arrangement of functional groups and bonds, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C27H25BO5 |
|---|---|
Poids moléculaire |
440.3 g/mol |
Nom IUPAC |
[2,3,4-tris(phenylmethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C27H25BO5/c29-28(30)24-16-17-25(31-18-21-10-4-1-5-11-21)27(33-20-23-14-8-3-9-15-23)26(24)32-19-22-12-6-2-7-13-22/h1-17,29-30H,18-20H2 |
Clé InChI |
UEJRBNRTRRGIOB-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


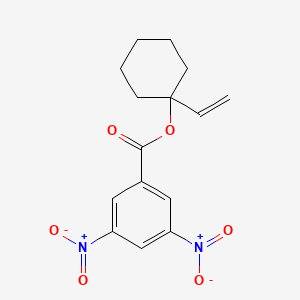
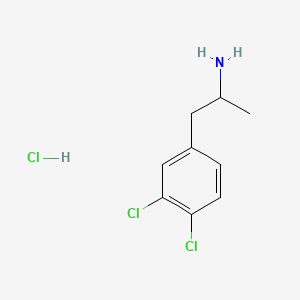

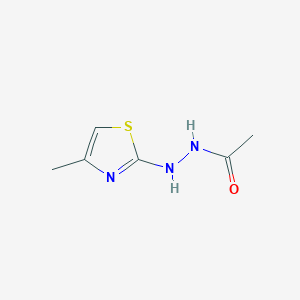

![[2-(Benzenesulfonyl)cyclopropyl]benzene](/img/structure/B13998531.png)
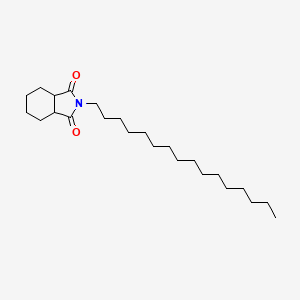
![[2-(Benzenesulfonyl)cyclopropyl]benzene](/img/structure/B13998558.png)
![[2-(4-Chlorobenzoyl)phenyl]-(4-chlorophenyl)methanone](/img/structure/B13998566.png)
![3-Phenyl-2,7-diazabicyclo[4.1.0]hept-4-ene-7-carbonitrile](/img/structure/B13998587.png)
